5-Bromo-2-iodophenyl Isothiocyanate
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Overview
Description
5-Bromo-2-iodophenyl Isothiocyanate: is an organic compound that belongs to the class of isothiocyanates. These compounds are known for their biological activity and are widely used in various fields such as chemistry, biology, and medicine. The presence of both bromine and iodine atoms in the phenyl ring makes this compound particularly interesting for synthetic chemists due to its potential reactivity and versatility in forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodophenyl Isothiocyanate typically involves the reaction of 5-Bromo-2-iodoaniline with thiophosgene or other isothiocyanate-forming reagents. One common method includes the use of thiophosgene in the presence of a base such as pyridine, which facilitates the formation of the isothiocyanate group.
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs safer and more efficient methods. For instance, the use of carbon disulfide and amines under aqueous conditions has been developed to produce isothiocyanates with high yields and low toxicity . This method involves the in situ generation of dithiocarbamate salts, which are then desulfurized to form the desired isothiocyanate.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-iodophenyl Isothiocyanate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-iodophenyl Isothiocyanate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: Isothiocyanates, including this compound, are known for their biological activity. They have been studied for their potential anticancer properties, as they can induce apoptosis in cancer cells . Additionally, they are used in the development of diagnostic tools and therapeutic agents.
Industry: In the industrial sector, isothiocyanates are used in the production of agrochemicals, pharmaceuticals, and dyes. Their ability to form stable bonds with various substrates makes them useful in the development of new materials and coatings .
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodophenyl Isothiocyanate involves its ability to react with nucleophiles, such as thiol groups in proteins. This reactivity allows it to modify the function of proteins, leading to various biological effects. For example, its interaction with cellular proteins can induce oxidative stress and trigger apoptosis in cancer cells . The molecular targets and pathways involved in these processes are still under investigation, but they likely include key signaling pathways related to cell survival and death.
Comparison with Similar Compounds
Phenyl Isothiocyanate: Lacks the bromine and iodine substituents, making it less reactive in certain synthetic applications.
4-Bromo-2-iodophenyl Isothiocyanate: Similar structure but with different substitution pattern, which can lead to different reactivity and applications.
5-Bromo-2-chlorophenyl Isothiocyanate:
Uniqueness: The presence of both bromine and iodine atoms in 5-Bromo-2-iodophenyl Isothiocyanate makes it unique compared to other isothiocyanates. These halogen atoms can participate in various reactions, providing a versatile platform for the synthesis of diverse compounds. Additionally, the combination of these substituents can enhance the biological activity of the compound, making it a valuable tool in medicinal chemistry and drug development.
Properties
Molecular Formula |
C7H3BrINS |
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Molecular Weight |
339.98 g/mol |
IUPAC Name |
4-bromo-1-iodo-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3BrINS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |
InChI Key |
PHELRZYDMCGRSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=C=S)I |
Origin of Product |
United States |
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